molecular formula C19H20N6O2 B2915988 4-phenyl-6-{[1-(1H-1,2,4-triazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379987-96-7

4-phenyl-6-{[1-(1H-1,2,4-triazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2915988
CAS No.: 2379987-96-7
M. Wt: 364.409
InChI Key: VXNXTTBOMSJQCY-UHFFFAOYSA-N
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Description

4-phenyl-6-{[1-(1H-1,2,4-triazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with a phenyl group and a triazole-containing piperidine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-6-{[1-(1H-1,2,4-triazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole-containing piperidine intermediate. This can be achieved by reacting 1-(1H-1,2,4-triazole-3-carbonyl)piperidine with appropriate reagents under controlled conditions. The intermediate is then coupled with a phenyl-substituted pyrimidine precursor through nucleophilic substitution or other suitable reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-6-{[1-(1H-1,2,4-triazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

4-phenyl-6-{[1-(1H-1,2,4-triazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes

Mechanism of Action

The mechanism of action of 4-phenyl-6-{[1-(1H-1,2,4-triazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The triazole moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The compound may inhibit or activate certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-6-{[1-(1H-1,2,4-triazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its combination of a pyrimidine ring, phenyl group, and triazole-containing piperidine moiety. This structural arrangement imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-19(18-22-13-23-24-18)25-8-6-14(7-9-25)11-27-17-10-16(20-12-21-17)15-4-2-1-3-5-15/h1-5,10,12-14H,6-9,11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNXTTBOMSJQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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